1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene
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Overview
Description
1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a methylsulfonyl group and a trifluoromethoxy group attached to a benzene ring
Preparation Methods
One common method involves the trifluoromethylation of sulfonic acids using a hypervalent iodine trifluoromethylating agent under mild conditions . This reaction proceeds with good to excellent yields and involves clean second-order kinetics with minimal substrate electronic effects.
Chemical Reactions Analysis
1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethoxy and methylsulfonyl groups influence the reactivity and orientation of the substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, which are useful in the synthesis of complex molecules.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents, depending on the desired transformation.
Scientific Research Applications
1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene has several applications in scientific research:
Biology and Medicine: The compound’s unique chemical properties make it a valuable tool in medicinal chemistry for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can participate in hydrogen bonding and other non-covalent interactions, while the methylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and stability . These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(Methylsulfonyl)-4-(trifluoromethoxy)benzene can be compared with other similar compounds, such as:
Trifluoromethyl Phenyl Sulfone: This compound is traditionally used as a nucleophilic trifluoromethylating agent and can also act as a radical precursor.
Trifluoromethyl Ketones: These compounds are valuable synthetic targets and intermediates in medicinal chemistry.
The uniqueness of this compound lies in its combination of the trifluoromethoxy and methylsulfonyl groups, which impart distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
1-methylsulfonyl-4-(trifluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c1-15(12,13)7-4-2-6(3-5-7)14-8(9,10)11/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXVEILQGNGZNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380484 |
Source
|
Record name | 1-(Methanesulfonyl)-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87750-51-4 |
Source
|
Record name | 1-(Methanesulfonyl)-4-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 87750-51-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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